N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide
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Overview
Description
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide is an organic compound known for its distinctive structural features and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide involves a multi-step process starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of 2-methyl-1H-imidazole.
Synthesis of 2-phenylacetamide.
Construction of the pyridazinone moiety.
Coupling of the pyridazinone and imidazole fragments via an ethyl linker.
Reaction conditions typically include controlled temperatures, specific pH levels, and the use of solvents like dichloromethane or ethanol. Catalysts such as palladium or copper might also be employed to facilitate certain reaction steps.
Industrial Production Methods
Industrial production of this compound typically follows optimized synthetic routes to maximize yield and efficiency. Batch or continuous flow reactors may be used to produce the compound on a large scale. Purification steps, including recrystallization and chromatography, ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide can undergo various types of chemical reactions:
Oxidation: : Introduction of oxygen or removal of hydrogen.
Reduction: : Addition of hydrogen or removal of oxygen.
Substitution: : Replacement of a hydrogen atom or functional group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: : Halides (e.g., bromine, chlorine) under acidic or basic conditions.
Major Products Formed
Oxidation: : Derivatives with increased oxidation states.
Reduction: : More saturated derivatives.
Substitution: : Functionalized derivatives with various substituents.
Scientific Research Applications
Chemistry
The unique structure of this compound makes it a valuable intermediate in the synthesis of other complex molecules. It serves as a precursor for various heterocyclic compounds, which are important in organic chemistry.
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with certain proteins or enzymes, making it of interest in drug discovery and development.
Medicine
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide shows promise in medicinal chemistry for the development of new therapeutic agents. Its potential effects on biological pathways make it a candidate for further pharmacological studies.
Industry
Industrially, this compound can be used in the manufacture of materials or as a starting material for the synthesis of more complex chemical entities.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level. Its mechanism of action involves binding to specific molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. For instance, the imidazole and pyridazinone moieties may play key roles in these interactions, potentially affecting enzyme activity or receptor signaling.
Comparison with Similar Compounds
Compared to other similar compounds, N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide stands out due to its unique structural features. The combination of imidazole and pyridazinone rings within a single molecule provides distinct chemical reactivity and biological activity.
List of Similar Compounds
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide.
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide.
2-phenylacetamide.
Properties
IUPAC Name |
N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-14-19-9-11-22(14)16-7-8-18(25)23(21-16)12-10-20-17(24)13-15-5-3-2-4-6-15/h2-9,11H,10,12-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBWVQFKWJLNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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